8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate
Description
Historical Context of Quinoline Derivatives in Drug Discovery
Quinoline derivatives have been pivotal in medicinal chemistry since the isolation of quinine from cinchona bark in the 19th century, which laid the foundation for antimalarial therapies. The quinoline nucleus’s ability to interact with biological targets through π-π stacking, hydrogen bonding, and metal chelation has driven its adoption in treating infections, cancers, and neurodegenerative disorders. Early synthetic analogs like chloroquine and ciprofloxacin demonstrated the scaffold’s adaptability, with modifications at positions 2, 7, and 8 significantly altering bioactivity profiles.
The evolution of 8-hydroxyquinoline derivatives marked a critical advancement, as the hydroxyl group’s chelating capacity enabled modulation of metalloenzymes and oxidative stress pathways. However, the introduction of a carboxylic acid group at the 7-position in 8-hydroxy-2-methylquinoline-7-carboxylic acid hydrate represents a deliberate shift toward enhancing target specificity. This structural innovation aligns with modern strategies to optimize pharmacokinetic properties while retaining core pharmacophoric elements.
Structural Uniqueness and Pharmacophoric Significance of the 7-Carboxylic Acid Substituent
The molecular architecture of 8-hydroxy-2-methylquinoline-7-carboxylic acid hydrate (C₁₁H₁₁NO₄·xH₂O) distinguishes it from classical quinoline analogs. Key features include:
The 7-carboxylic acid group is particularly consequential. Unlike 8-hydroxyquinoline derivatives with substituents at the 2-position (e.g., clioquinol), the carboxylate moiety introduces a negative charge at physiological pH, promoting interactions with cationic residues in enzymatic active sites. This property is exploited in designing inhibitors for metalloproteases and kinases, where the carboxylic acid serves as a hydrogen bond acceptor or coordinates directly with catalytic metal ions.
Comparative analysis with structurally related compounds underscores its uniqueness:
The hydrate form further differentiates 8-hydroxy-2-methylquinoline-7-carboxylic acid by stabilizing the crystal lattice, which reduces aggregation and improves dissolution in aqueous media—a critical factor for oral bioavailability. This structural optimization reflects a deliberate effort to balance lipophilicity and hydrophilicity, addressing a common challenge in central nervous system-targeted therapeutics.
Properties
CAS No. |
856451-85-9 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carboxylic acid;hydrate |
InChI |
InChI=1S/C11H9NO3.H2O/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6;/h2-5,13H,1H3,(H,14,15);1H2 |
InChI Key |
NJEPURPXIYZMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 2 and the phenolic hydroxyl group at position 8 are primary sites for oxidation.
Key Findings :
-
Oxidation of the methyl group with NaClO₂ is pH- and scale-sensitive, often yielding chlorinated byproducts .
-
Nitric acid induces nitration over oxidation, likely due to competing electrophilic substitution at electron-rich positions .
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 7 undergoes typical derivatization reactions.
Example :
Condensation with substituted anilines under microwave irradiation produces carboxanilides, which exhibit antiviral activity against H5N1 influenza (85% inhibition) .
Reactivity of the Hydroxyl Group
The hydroxyl group at position 8 participates in hydrogen bonding and electrophilic substitutions.
Structural Insight :
Intramolecular O–H···O hydrogen bonds stabilize the zwitterionic form, as observed in crystallographic studies (O···O = 2.4449 Å in zwitterion vs. 2.5881 Å in protonated form) .
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitutions directed by the electron-withdrawing carboxylic acid and electron-donating hydroxyl group.
| Reaction Type | Reagents | Position Substituted | Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃ | Position 5 or 7 | Competitive with decarboxylation | |
| Halogenation | Cl₂, FeCl₃ | Position 6 | Limited by steric hindrance from -CH₃ |
Example :
Nitration with HNO₃ yields 2-methyl-5,7-dinitroquinolin-8-ol, indicating preferential attack at positions ortho to the hydroxyl group .
Metal Complexation
The compound acts as a bidentate ligand via its hydroxyl and carboxylic acid groups.
Note :
Analogous 8-HQ derivatives form stable complexes with transition metals, enhancing bioactivity . Specific data for this compound requires further study.
Thermal and Acidic Decarboxylation
The carboxylic acid group at position 7 is susceptible to decarboxylation under harsh conditions.
| Conditions | Products | Mechanism | Source |
|---|---|---|---|
| Heating >150°C | 8-Hydroxy-2-methylquinoline | Radical-mediated pathway | |
| Strong acid (HCl, H₂SO₄) | CO₂ evolution | Protonation-assisted loss |
Implication :
Decarboxylation limits high-temperature applications but enables synthesis of simpler quinoline derivatives .
Structural and Spectroscopic Insights
Crystallographic data reveals key interactions influencing reactivity:
Scientific Research Applications
Antimicrobial Activity
8-Hydroxy-2-methylquinoline derivatives exhibit notable antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Table 1: Antimicrobial Activity of 8-Hydroxy-2-methylquinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate | S. aureus | 4 | |
| 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate | C. albicans | 16 |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as an inhibitor of specific cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell division proteins . The structure-activity relationship (SAR) analysis has revealed that modifications to the quinoline structure can enhance its efficacy against different cancer types.
Case Study:
A study evaluated the anticancer activity of a series of modified 8-hydroxyquinoline derivatives against A549 lung cancer cells. The results indicated that certain substitutions on the quinoline ring significantly increased cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
Organic Light Emitting Diodes (OLEDs)
8-Hydroxy-2-methylquinoline derivatives are utilized as electron transport materials in OLEDs due to their excellent charge transport properties and thermal stability. Their ability to form stable complexes with metal ions enhances their performance in electronic devices.
Table 2: Performance of 8-Hydroxy-2-methylquinoline in OLEDs
Metal Ion Chelation
The chelating properties of 8-hydroxyquinoline derivatives make them suitable for environmental applications, particularly in removing heavy metals from wastewater. The compound can effectively bind to metal ions such as lead and cadmium, facilitating their removal from contaminated water sources.
Case Study:
Research demonstrated the effectiveness of 8-hydroxy-2-methylquinoline as a chelator for lead ions in aqueous solutions, achieving over 90% removal efficiency under optimal conditions .
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. For example, it can chelate metal ions, disrupting their function and leading to various biological effects . In cancer cells, it can induce apoptosis through mitochondrial dysfunction, leading to cell death .
Comparison with Similar Compounds
Substituted Amide Derivatives
Modifications at the carboxylic acid group (position 7) generate amide derivatives with varied biological activities:
Key Findings :
Chelating Properties and Metal Complexes
8-Hydroxy-2-methylquinoline-7-carboxylic acid and its analogs exhibit strong chelating capabilities due to the hydroxy and carboxylic acid groups. For example:
- Hhmquin-7-COOH (8-hydroxy-2-methylquinoline-7-carboxylic acid) forms stable complexes with rhenium oxo species (e.g., [ReOX₂(hmquin-7-COOH)(PPh₃)]), highlighting its utility in coordination chemistry .
- In contrast, 8-hydroxyquinoline-7-carboxylic acid (CAS 19829-79-9) forms similar complexes but lacks the methyl group, which may reduce steric stabilization in metal binding .
Physicochemical Properties of Related Compounds
Notable Trends:
- Isomeric hydroxy and carboxylic acid groups (e.g., positions 7 vs.
- The methyl group in 8-hydroxy-2-methylquinoline-7-carboxylic acid enhances lipophilicity (LogP = 1.88) compared to non-methylated analogs .
Biological Activity
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate (often abbreviated as 8-HQ) is a compound that belongs to the quinoline family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is C11H11NO4. Its structure features a hydroxyl group, a carboxylic acid, and a methyl group attached to the quinoline ring, which contribute to its biological activity.
Antimicrobial Activity
Antibacterial Properties
8-HQ and its derivatives have shown potent antibacterial activity against various pathogens. A study highlighted that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 25 | 0.125 |
| Pseudomonas aeruginosa | 24 | 0.25 |
This data suggests that 8-HQ derivatives may serve as promising candidates for developing new antibacterial agents, particularly against antibiotic-resistant strains.
Anticancer Activity
Research has indicated that compounds derived from 8-HQ exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. For instance, a derivative demonstrated cytotoxicity against several cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .
Case Study: Anticancer Mechanism
A specific study investigated the effects of an 8-HQ derivative on breast cancer cells, revealing that it inhibited cell proliferation by inducing cell cycle arrest and apoptosis. The compound was found to modulate key signaling pathways involved in cancer progression, including the PI3K/Akt pathway .
Antiviral Activity
Recent studies have explored the antiviral potential of 8-HQ against various viral infections. Notably, derivatives have shown efficacy in inhibiting the growth of H5N1 influenza virus with high selectivity indexes .
| Derivative | Virus Inhibition (%) | Cytotoxicity (%) |
|---|---|---|
| R = 3-NO2 | 85.0 | 4 |
| R = 3-Cl-2-F | 91.2 | 79.3 |
The results indicate that increasing lipophilicity and electron-withdrawing properties enhance antiviral activity while maintaining low cytotoxicity levels.
The biological activities of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate can be attributed to several mechanisms:
- Metal Chelation : The hydroxyl and carboxylic acid groups can chelate metal ions essential for microbial growth.
- Cell Membrane Disruption : The lipophilic nature of the quinoline ring may facilitate membrane penetration, leading to cell lysis.
- Enzyme Inhibition : Some derivatives act as enzyme inhibitors in metabolic pathways critical for pathogen survival.
Q & A
Q. What are the common synthetic routes for 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate and its derivatives?
The synthesis typically involves Skraup or Friedländer methods . The Skraup method reacts substituted aromatic amines with α,β-unsaturated aldehydes, while the Friedländer approach condenses o-aminobenzaldehyde derivatives with ketones or aldehydes to form the quinoline core . For carboxylation at position 7, controlled nitration followed by oxidation (e.g., using sodium chlorite in acidic media) is employed, as demonstrated in the synthesis of 7-fluoro-quinoline-2-carboxylic acid derivatives .
Q. How do structural modifications influence the fluorescence properties of 8-Hydroxy-2-methylquinoline-7-carboxylic acid derivatives?
Substituents on the aryl ring significantly affect fluorescence intensity. Electron-withdrawing groups (e.g., -CF₃) or unsubstituted aryl systems enhance fluorescence by stabilizing excited states, while electron-donating groups (e.g., -OCH₃, -OH) reduce emission due to intramolecular charge transfer. For example, phenethylamide and 3-phenylbutylamide derivatives exhibit high fluorescence, whereas hydroxylated analogs show diminished quantum yields .
Q. What spectroscopic techniques are used to characterize 8-Hydroxy-2-methylquinoline-7-carboxylic acid derivatives?
¹H NMR (e.g., aromatic protons at δ 8.60 ppm), FT-IR (carboxylic acid O-H stretches at ~2500–3000 cm⁻¹), and mass spectrometry (HRMS for molecular weight confirmation) are standard. Fluorescence spectroscopy (excitation/emission spectra) quantifies photophysical properties, while HPLC assesses purity (>95% for biological assays) .
Q. Why is lipophilicity critical for the biological activity of quinoline derivatives?
Increased lipophilicity enhances cell membrane permeability , improving bioavailability. This is achieved via alkyl/aryl amide substitutions (e.g., phenethylamide) or halogenation. For example, lipophilic derivatives like compound 59 showed potent cytotoxicity against HCT116 and B16-F10 cell lines due to improved cellular uptake .
Q. How does the zwitterionic form of 8-hydroxyquinoline derivatives affect their reactivity?
The equilibrium between the hydroxyl form and the N-protonated zwitterion (Figure 2 in ) influences chelation and solubility. The zwitterionic form enhances metal-binding capacity (e.g., Fe³⁺, Cu²⁺), critical for applications in catalysis or antimicrobial studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between cytotoxicity and fluorescence in quinoline derivatives?
For compounds like 2-Hydroxybenzoic acid N’-(8-hydroxy-2-methylquinoline-7-carbonyl)-hydrazide (compound 59), which exhibits high cytotoxicity but low fluorescence, researchers should:
- Use orthogonal assays (e.g., MTS for cytotoxicity, fluorescence microscopy for imaging).
- Synthesize structural analogs with decoupled functions (e.g., non-fluorescent cytotoxic derivatives).
- Optimize substituents to balance bioactivity and fluorescence (e.g., replacing hydroxyl groups with methyl) .
Q. How can synthetic protocols be optimized to minimize side reactions during nitration?
- Low-temperature nitration (5°C) in concentrated H₂SO₄/HNO₃ reduces over-nitration.
- Stoichiometric control (e.g., 1:1.3 molar ratio of substrate to HNO₃) prevents di-nitration byproducts.
- Crystallization from acetic acid purifies intermediates, as shown in the synthesis of 5,7-dinitro-2-methylquinolin-8-ol .
Q. What methodologies validate the metal-chelating activity of 8-Hydroxy-2-methylquinoline-7-carboxylic acid derivatives?
- UV-Vis titration monitors ligand-to-metal charge transfer bands (e.g., λ = 400–500 nm for Fe³⁺ complexes).
- Job’s plot analysis determines stoichiometry (e.g., 2:1 ligand:metal ratio).
- X-ray crystallography resolves coordination geometry, as demonstrated in copper(I) phosphine complexes .
Q. How do researchers address poor aqueous solubility in in vitro assays for quinoline derivatives?
- Use DMSO stocks (≤0.1% final concentration) to maintain solubility without cytotoxicity.
- Introduce hydrophilic moieties (e.g., sulfonic acid groups) or formulate as hydrate salts (e.g., sodium carboxylate).
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Nonlinear regression (e.g., GraphPad Prism) calculates IC₅₀ values using sigmoidal curves.
- Two-way ANOVA compares efficacy across cell lines (e.g., HCT116 vs. HCT116 p53 mutants).
- Hill slopes assess cooperativity in dose-dependent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
